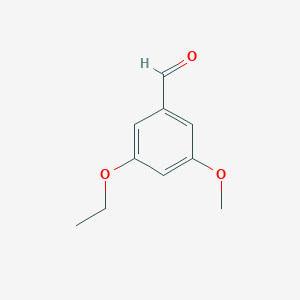

3-Ethoxy-5-methoxybenzaldehyde

Description

Contextual Significance in Aromatic Aldehyde Chemistry

Aromatic aldehydes are a cornerstone of organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. The aldehyde group is highly reactive and participates in a wide array of chemical transformations. xdbiochems.com The uniqueness of 3-Ethoxy-5-methoxybenzaldehyde lies in its specific substitution pattern on the aromatic ring. The electron-donating nature of the ethoxy and methoxy (B1213986) groups can influence the reactivity of the aldehyde and the benzene (B151609) ring, making it a key building block for targeted molecular architectures. cymitquimica.comxdbiochems.com This distinct combination of functional groups allows it to be used in the synthesis of pharmaceuticals, agrochemicals, and fragrances, where precise molecular features are required. xdbiochems.comchemimpex.com Its excellent solubility in common organic solvents further enhances its utility in various reaction conditions. chemimpex.comchemimpex.com

Historical Perspectives on Related Benzaldehyde (B42025) Derivatives

The study of aromatic aldehydes has a rich history, beginning with the simplest member of the class, benzaldehyde. Benzaldehyde was first extracted from bitter almonds in 1803 by the French pharmacist Martrès. wikipedia.org Subsequent work by French chemists Pierre Robiquet and Antoine Boutron-Charlard further elucidated its nature, and it was first synthesized by Friedrich Wöhler and Justus von Liebig in 1832. wikipedia.org

The development of synthetic methods for benzaldehyde, such as the liquid-phase chlorination and oxidation of toluene, paved the way for the production of a vast array of derivatives. wikipedia.org Chemists began to explore how adding different functional groups to the benzene ring could modify the molecule's properties. This led to the synthesis of numerous substituted benzaldehydes, including hydroxylated, alkoxylated, and halogenated variants. cymitquimica.comchemicalbook.com The synthesis of compounds like this compound is a continuation of this long-standing effort to create novel chemical entities with specific functionalities for use in targeted applications, from materials science to medicinal chemistry. reportsanddata.comnih.gov

Scope and Research Objectives Pertaining to this compound

Research involving this compound is primarily focused on its role as a crucial intermediate in the synthesis of high-value organic molecules. A significant application is in the preparation of pharmaceutical compounds. xdbiochems.comchemicalbook.com For instance, it is a key starting material for the synthesis of Apremilast, a small-molecule inhibitor used in the treatment of certain inflammatory conditions. google.com

The compound is also explored in the development of other biologically active agents. Research has been conducted on its use to synthesize derivatives for the investigation of neuroinflammatory diseases. chemicalbook.comsigmaaldrich.com Furthermore, it has been used as a precursor in the synthesis of novel norbelladine-type alkaloids, which were evaluated as highly selective inhibitors for human butyrylcholinesterase (hBuChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.com In addition to medicinal chemistry, it is utilized in the flavor and fragrance industry, where its specific structure contributes to the creation of unique aromatic profiles. xdbiochems.comchemimpex.com

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1131-52-8 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₂O₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 180.20 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to tan powder, crystals or chunks | chemimpex.comsigmaaldrich.com |

| Melting Point | 51-53 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 155 °C / 10 mmHg | chemimpex.comchemimpex.com |

| IUPAC Name | 3-ethoxy-4-methoxybenzaldehyde | nih.gov |

| Synonyms | 3-Ethoxy-p-anisaldehyde | chemimpex.comsigmaaldrich.com |

This table is interactive and can be sorted by clicking on the column headers.

Research Findings on Synthesis

Several synthetic routes for this compound have been developed, often starting from isovanillin (B20041). One common method involves the ethylation of isovanillin using an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base and a phase-transfer catalyst. google.comgoogle.com

The table below details findings from a patented synthetic method.

| Reactants | Catalyst | Conditions | Purity | Yield | Source(s) |

| Isovanillin, Bromoethane, Sodium Hydroxide (B78521) | Tetrabutylammonium (B224687) Fluoride | Water, 25 °C, 4 hours | 99.9% | 96.1% | chemicalbook.comgoogle.com |

| Isovanillin, Bromoethane, Sodium Hydroxide | Benzyltriethylammonium Chloride | Water, 25 °C, 4 hours | 99.9% | 94.8% | google.com |

| Isovanillin, Bromoethane, Potassium Carbonate | Tetrabutylammonium Fluoride | Water, 25 °C, 4 hours | 99.8% | 95.1% | google.com |

This table is interactive and can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-5-8(7-11)4-9(6-10)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUXDBJOKROUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390716 | |

| Record name | 3-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681443-54-9 | |

| Record name | 3-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 5 Methoxybenzaldehyde

Conventional Synthetic Routes to 3-Ethoxy-5-methoxybenzaldehyde

Multi-Step Synthesis Pathways

A common strategy for creating substituted benzaldehydes like this compound involves the sequential introduction of functional groups onto a precursor molecule. smolecule.com This typically includes steps such as ethoxylation, methoxylation, and formylation. smolecule.com For instance, a synthesis might start with a dihydroxybenzaldehyde derivative, followed by selective alkylation to introduce the ethoxy and methoxy (B1213986) groups. Another approach begins with a commercially available precursor like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) or 4-hydroxy-3-methoxybenzaldehyde (vanillin). prepchem.comsigmaaldrich.comsigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, catalyst, temperature, and reaction time. google.comresearchgate.net

For the ethylation of isovanillin (B20041), various bases such as sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) have been utilized in aqueous solutions. google.comgoogle.com The use of different bases can slightly influence the final yield and purity. google.com For example, one process using NaOH reported a yield of 96.1%, while another using K2CO3 achieved a 95.1% yield under similar conditions. google.com The molar ratios of reactants are also critical; for instance, the ratio of isovanillin to the base is typically maintained between 1:1.1 and 1:1.5. google.com

Further enhancements in yield have been achieved through the strategic selection of reagents and reaction conditions. In one synthesis starting from 3-hydroxy-4-methoxybenzaldehyde, the use of potassium hydroxide (KOH) in ethanol, followed by reaction with ethyl bromide at reflux, resulted in a 93% yield of the product after crystallization. prepchem.com Another method, involving the reaction of isovanillin with diethyl sulfate (B86663) under alkaline conditions, has been reported to yield approximately 80%. google.com A different approach using an alkyl halide substitution reaction on isovanillin yielded about 70%. google.com

Table 1: Optimization of Ethylation of Isovanillin

| Base | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium Carbonate | Tetrabutylammonium (B224687) Fluoride | Water | 25°C | 4h | 95.1% | google.comgoogle.com |

| Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 25°C | 4h | 94.8% | google.comgoogle.com |

| Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 25°C | 4h | 96.1% | google.com |

Advanced and Sustainable Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. unimi.it This includes the use of advanced catalysts and adherence to the principles of green chemistry. unimi.itlookchem.com

Catalytic Strategies for Efficient Production

Catalysis plays a pivotal role in the modern synthesis of aromatic aldehydes. rsc.org Transition-metal catalyzed reactions, in particular, are recognized for providing shorter reaction times and higher yields compared to conventional methods. unimi.it In the synthesis of this compound from isovanillin, phase-transfer catalysts are instrumental. google.com These catalysts facilitate the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase).

Examples of phase-transfer catalysts used in this synthesis include tetrabutylammonium fluoride, benzyltriethylammonium chloride, tetrabutylammonium bromide, and polyethylene (B3416737) glycol. google.comgoogle.com The catalyst is typically used in a molar ratio of 0.1 to 0.5 relative to the isovanillin. google.com The use of these catalysts in an aqueous medium not only enhances reaction efficiency but also aligns with green chemistry principles by avoiding organic solvents. google.comgoogle.com For example, a copper-catalyzed process has been explored for the synthesis of related benzoxazole (B165842) derivatives, highlighting the versatility of metal catalysis in this area. mdpi.com Furthermore, biomimetic catalysts, such as iron(III) porphyrin complexes, have been used to oxidize lignin (B12514952) model compounds to produce 4-ethoxy-3-methoxybenzaldehyde (B93258), indicating potential catalytic routes for producing related structures from renewable feedstocks. rsc.org

Chemo- and Regioselectivity in this compound Formation

The synthesis of this compound from a symmetrical precursor such as 3,5-dihydroxybenzaldehyde (B42069) presents a significant challenge in terms of chemo- and regioselectivity. nih.govmdpi.com The two hydroxyl groups on the aromatic ring are chemically equivalent, meaning they have similar reactivity. Therefore, reacting 3,5-dihydroxybenzaldehyde with both an ethylating agent (like bromoethane) and a methylating agent (like dimethyl sulfate) could lead to a statistical mixture of products. google.comgoogle.com

Achieving the desired 3-ethoxy-5-methoxy substitution pattern requires a strategy that can differentiate between the two identical hydroxyl groups. This typically involves a multi-step process where one hydroxyl group is selectively protected, the other is alkylated, the protecting group is removed, and the first hydroxyl group is then alkylated with the second, different alkyl group. The order of these steps (ethoxylation first vs. methoxylation first) would determine the specific protecting group strategy employed.

Alternatively, advancements in catalysis could potentially enable direct, regioselective functionalization, although this remains a complex synthetic problem. mdpi.comuni-muenchen.de The regioselective protection of one hydroxyl group over another in a similar molecule, 3,4-dihydroxybenzaldehyde, has been demonstrated using various protecting groups, highlighting that such selective manipulations are feasible. researchgate.net The choice of base, solvent, and reaction conditions plays a critical role in directing the outcome of such selective reactions. researchgate.netprepchem.com

The table below illustrates the potential products from a non-selective, one-pot alkylation of 3,5-dihydroxybenzaldehyde.

| Product Name | Structure Description | Formation Pathway |

| 3,5-Dimethoxybenzaldehyde (B42067) | Both hydroxyl groups are methylated. | Reaction with methylating agent at both sites. |

| 3,5-Diethoxybenzaldehyde | Both hydroxyl groups are ethylated. | Reaction with ethylating agent at both sites. |

| This compound | Desired Product. | Selective ethoxylation at one site and methoxylation at the other. |

| 3-Hydroxy-5-methoxybenzaldehyde | One site is methylated, the other remains a hydroxyl group. | Incomplete methylation. |

| 3-Ethoxy-5-hydroxybenzaldehyde | One site is ethylated, the other remains a hydroxyl group. | Incomplete ethoxylation. |

This table demonstrates the challenge of regioselectivity in the synthesis of this compound from 3,5-dihydroxybenzaldehyde.

A plausible regioselective synthesis would involve a sequence of protection, alkylation, deprotection, and a second alkylation. The conditions for the alkylation steps are crucial for achieving high yields.

| Step | Reagents & Conditions | Purpose | Reference for Analogy |

| 1. Protection | e.g., Benzyl (B1604629) bromide, K₂CO₃, DMF | Selectively protect one hydroxyl group. | google.comresearchgate.net |

| 2. Ethoxylation | e.g., Bromoethane (B45996), NaOH, Phase Transfer Catalyst | Alkylate the free hydroxyl group with an ethyl group. | google.comgoogle.com |

| 3. Deprotection | e.g., H₂, Pd/C | Remove the protecting group. | researchgate.net |

| 4. Methoxylation | e.g., Dimethyl sulfate, NaOH, H₂O | Alkylate the newly freed hydroxyl group with a methyl group. | google.com |

This table outlines a hypothetical, yet chemically sound, pathway to control regioselectivity based on established methods for similar molecules.

Limited Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the reactivity and derivatization chemistry of the compound This compound . The available data is insufficient to construct a detailed and scientifically accurate article based on the provided outline.

Most of the accessible research pertains to its structural isomer, 3-Ethoxy-4-methoxybenzaldehyde , a more commonly studied compound used as an intermediate in various syntheses. While general principles of organic chemistry can suggest potential reactions for this compound, providing a thorough and factual analysis as requested is not possible without specific experimental findings for this exact molecule.

Key areas where specific data for this compound is lacking include:

Condensation Reactions: Specific examples and conditions for reactions with nitrogen-containing nucleophiles.

Oxidation and Reduction: Detailed pathways and yields for the transformation of the aldehyde group.

Aromatic Substitution: Experimental results on the functionalization of the aromatic ring and the mechanistic pathways involved.

Intermediate Formation: Documented use of this specific compound as a precursor for key chemical scaffolds.

Given the strict requirement for scientifically accurate and detailed information pertaining solely to this compound, proceeding with the article would involve speculation or the inaccurate application of data from its isomer, which would not meet the required quality standards.

Should you be interested in an article on the well-documented isomer, 3-Ethoxy-4-methoxybenzaldehyde , sufficient data is available to address a similar outline. Please advise if you wish to proceed with this alternative subject.

Reactivity and Derivatization Chemistry of 3 Ethoxy 5 Methoxybenzaldehyde

Formation of Key Intermediates and Scaffolds from 3-Ethoxy-5-methoxybenzaldehyde

Synthesis of Heterocyclic Compounds

The aldehyde functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds through condensation reactions. In the case of this compound, the aldehyde can react with compounds containing active methylene (B1212753) groups to form intermediates that subsequently cyclize.

A prominent example of this type of reaction is the Claisen-Schmidt condensation, which is used to form chalcones, key precursors to the flavonoid class of heterocyclic compounds. While direct studies detailing the use of this compound in this context are not prevalent, the reactivity can be inferred from similar structures like 3,5-dimethoxybenzaldehyde (B42067). The condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative yields a chalcone, which possesses an α,β-unsaturated ketone moiety. This intermediate is primed for cyclization reactions to form various heterocycles, such as pyrazolines, isoxazolines, and benzodiazepines, depending on the reaction partner. For instance, the reaction of 4'-hydroxyacetophenone (B195518) with 3,5-dimethoxybenzaldehyde is a known route to produce 4′-hydroxy-3,5-dimethoxychalcone, which can be further converted to its dihydrochalcone (B1670589) derivative mdpi.com. This reactivity highlights the potential of the 3,5-dialkoxybenzaldehyde scaffold in building blocks for bioactive heterocyclic systems.

Precursors for Polymeric Structures

The use of benzaldehyde derivatives in polymer chemistry is well-established, particularly in the formation of phenolic resins (resol and novolac) through condensation with phenols. However, specific research detailing the application of this compound as a monomer or precursor for polymeric structures is limited in the available scientific literature. The presence of the aldehyde group theoretically allows it to participate in condensation polymerization reactions. For such applications, bifunctional or polyfunctional monomers are typically required to build a polymer chain. While this compound itself is monofunctional with respect to polymerization via its aldehyde group, its aromatic ring could potentially be functionalized further to create a suitable monomer.

Generation of Advanced Organic Synthons

Dialkoxybenzaldehydes are recognized as valuable precursors and intermediates—or synthons—for organic synthesis, particularly within the pharmaceutical industry umich.edu. The strategic placement of the ethoxy and methoxy (B1213986) groups in this compound makes it a specific building block for more complex molecules.

The generation of this compound itself relies on a key precursor, 3-Hydroxy-5-methoxybenzaldehyde . This precursor is an important organic synthon in its own right and is used as an intermediate for synthesizing various pharmaceutical compounds and in the formation of Phenathrenes from cyclophanes guidechem.com. The synthesis of the target compound from this precursor typically proceeds via a Williamson ether synthesis, where the hydroxyl group of 3-Hydroxy-5-methoxybenzaldehyde is deprotonated by a base to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl bromide or diethyl sulfate (B86663).

Table 1: Physicochemical Properties of this compound and Its Precursor

| Property | This compound | 3-Hydroxy-5-methoxybenzaldehyde |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | C₈H₈O₃ nih.gov |

| Molecular Weight | 180.20 g/mol | 152.15 g/mol nih.gov |

| CAS Number | 63303-34-4 (example) | 57179-35-8 nih.gov |

| Appearance | Solid | Solid sigmaaldrich.com |

| Primary Synthon For | Target molecule synthesis | This compound |

The reactivity of the aldehyde group in this compound allows it to be transformed into other functional groups, thereby generating new advanced synthons. For example, it can undergo oxidation to form the corresponding benzoic acid, reduction to form a benzyl (B1604629) alcohol, or participate in reductive amination to yield benzylamines. These transformations create a new set of synthons from the initial dialkoxybenzaldehyde structure, expanding its utility in multistep organic synthesis.

Computational and Theoretical Investigations of 3 Ethoxy 5 Methoxybenzaldehyde

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Computational methods are essential tools for solving the complex equations of MO theory for a molecule like 3-ethoxy-5-methoxybenzaldehyde.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is employed to predict a variety of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics. For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP, are standard for achieving a balance between accuracy and computational cost.

A DFT study of this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich (nucleophilic) site.

Table 1: Representative DFT-Calculated Electronic Properties for an Alkoxy-Substituted Benzaldehyde (B42025)

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: These values are illustrative and based on typical results for similar molecules. Specific values for this compound would require a dedicated computational study.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

While computationally more intensive than DFT, ab initio methods are valuable for benchmarking results and for systems where DFT may be less reliable. For this compound, these calculations could be used to obtain precise values for its geometry, total energy, and electron distribution. Studies on related molecules like 2-methoxybenzaldehyde (B41997) have utilized ab initio methods to investigate reaction mechanisms, such as acetalization. researchgate.net Non-adiabatic molecular dynamics, an advanced ab initio approach, is used to model processes where the separation of electron and nuclear motion breaks down, such as in photochemical reactions. rsc.org

Conformational Analysis and Energetics

The rotation around the single bonds connecting the substituents to the aromatic ring is not entirely free. It is hindered by a rotational barrier, which is the energy required to rotate from a stable (low-energy) conformation to an unstable (high-energy) transition state. These barriers are influenced by steric effects (repulsion between bulky groups) and electronic effects (like conjugation between the substituent and the ring).

For this compound, the key rotations are around the C(ring)–CHO, C(ring)–OCH₃, and C(ring)–OC₂H₅ bonds. Computational studies on similar molecules like ethoxybenzene have determined rotational barriers using DFT. researchgate.net A potential energy surface can be mapped by systematically rotating each dihedral angle and calculating the energy at each step. This would reveal the most stable conformation, likely one where steric clashes between the substituents are minimized. Torsional barriers for formyl (-CHO) and alkoxy groups in substituted benzaldehydes are significantly influenced by crystal packing and intermolecular forces in the solid state. mdpi.com

Table 2: Hypothetical Rotational Barriers for this compound

| Bond of Rotation | Estimated Rotational Barrier (kJ/mol) | Influencing Factors |

|---|---|---|

| C(ring)–CHO | 20 - 30 | Steric hindrance with adjacent methoxy (B1213986) group; conjugation effects. |

| C(ring)–OCH₃ | 10 - 15 | Steric interaction with the aldehyde group. |

| C(ring)–OC₂H₅ | 12 - 18 | Steric interaction with adjacent hydrogen; larger size of the ethyl group. |

Note: Values are estimates based on data for analogous compounds and would need to be confirmed by specific calculations.

In the solid or liquid state, molecules of this compound interact with each other through non-covalent forces. These intermolecular interactions are crucial for determining properties like melting point, boiling point, and crystal structure. gatech.edu

The primary interactions expected for this molecule include:

Dipole-Dipole Interactions: Arising from the polar C=O and C-O bonds.

Weak C–H···O Hydrogen Bonds: The aldehyde hydrogen or aromatic hydrogens can act as weak donors to the oxygen atoms of neighboring molecules. rsc.org

Van der Waals Forces (Dispersion): Present between all molecules.

Computational studies can model these interactions by calculating the stabilization energy of molecular dimers or clusters. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures. tandfonline.com Research on other benzaldehyde derivatives shows that C–H···O interactions are often key drivers in the formation of their molecular assemblies. rsc.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides insight into the reaction rate.

For this compound, a typical reaction would be one involving nucleophilic attack at the electrophilic carbonyl carbon. An example is the formation of a hemiaminal or a Schiff base. nih.govmdpi.com DFT studies on the reaction of other benzaldehydes have successfully identified the transition states for key steps, such as the initial nucleophilic attack and the subsequent elimination of a water molecule. nih.govresearchgate.net The electronic properties of the substituents on the benzene (B151609) ring (in this case, ethoxy and methoxy groups) influence the reactivity of the aldehyde group and the stability of reaction intermediates. nih.gov

A theoretical study of a reaction involving this compound would calculate the energies of all species along the reaction pathway, providing a quantitative picture of the mechanism and allowing for predictions of how changes in reactants or conditions would affect the outcome.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a molecule such as this compound, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize transition states for various reactions, such as oxidation, reduction, or condensation.

Energy Profiles of Key Reactions

An energy profile provides a quantitative description of the energy changes that occur during a chemical reaction. By mapping the potential energy of the system against the reaction coordinate, an energy profile illustrates the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction and the activation energy.

For this compound, constructing an energy profile for a specific reaction would involve calculating the energies of all stationary points along the reaction pathway using quantum chemical methods. This would provide a detailed understanding of the reaction's feasibility and rate. As with transition state characterization, specific published energy profiles for key reactions of this compound are not currently available.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction and interpretation of various types of spectra. These theoretical predictions are invaluable for validating experimental data, confirming molecular structures, and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can provide strong support for structural assignments. researcher.life The typical computational approach involves:

Geometry Optimization: An accurate three-dimensional structure of the molecule is obtained by optimizing its geometry using a selected level of theory, for instance, DFT with a suitable basis set.

Chemical Shift Calculation: With the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Referencing: The calculated shielding constants are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific theoretical NMR data for this compound is not detailed in the literature, studies on analogous benzaldehyde derivatives have shown that a strong correlation between theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts can be achieved. researcher.life

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts This table presents hypothetical data to illustrate the expected outcome of such a study, as specific data for this compound is not available.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | 192.1 | 191.4 |

| C-1 (ipso to CHO) | 137.5 | 136.8 |

| C-2 | 108.9 | 108.2 |

| C-3 (ipso to OEt) | 155.2 | 154.5 |

| C-4 | 106.7 | 106.1 |

| C-5 (ipso to OMe) | 160.3 | 159.6 |

| C-6 | 124.8 | 124.2 |

| -OCH₃ | 56.1 | 55.7 |

| -OCH₂CH₃ | 64.5 | 64.0 |

| -OCH₂CH₃ | 14.9 | 14.6 |

Vibrational Frequency Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical frequency analysis can predict these vibrational modes with considerable accuracy, aiding in the interpretation of experimental spectra. nih.govmdpi.com The computational workflow generally includes:

Optimization and Frequency Calculation: After optimizing the molecular geometry to a minimum on the potential energy surface, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions.

Intensity and Activity Calculation: IR intensities are derived from the change in the molecular dipole moment during a vibration, whereas Raman activities are related to the change in the molecular polarizability.

Frequency Scaling: Due to approximations in the theoretical models (e.g., the harmonic oscillator approximation), calculated vibrational frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor.

For this compound, a theoretical vibrational analysis would identify the frequencies corresponding to key functional groups, such as the aldehyde C=O stretch, aromatic C-H stretches, and the C-O stretches of the ether linkages. Studies on related molecules like 4-ethoxybenzaldehyde (B43997) have demonstrated the excellent synergy between experimental and computational vibrational spectroscopy for the confident assignment of vibrational modes. nih.govmdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes This table presents hypothetical data to illustrate the expected outcome of such a study, as specific data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aldehyde C-H Stretch | 2850-2750 | Medium | Medium |

| C=O Stretch | ~1700 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong | Strong |

| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong | Weak |

| Symmetric C-O-C Stretch (Ether) | ~1050 | Strong | Medium |

Advanced Structural Characterization of 3 Ethoxy 5 Methoxybenzaldehyde and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. While specific crystallographic data for 3-Ethoxy-5-methoxybenzaldehyde is not widely published, analysis of its close structural isomers, such as 4-Ethoxy-3-methoxybenzaldehyde (B93258), provides valuable insights into the expected molecular geometry and intermolecular interactions.

For the related compound 4-Ethoxy-3-methoxybenzaldehyde, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system. nih.govresearchgate.net In this structure, the non-hydrogen atoms are nearly coplanar. nih.govresearchgate.net The aromatic C-C bond lengths are within the typical range of 1.368 Å to 1.411 Å, and the carbonyl C=O bond is the shortest, consistent with its double bond character. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight (Mr) | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5314 (16) |

| b (Å) | 8.7905 (11) |

| c (Å) | 9.3363 (13) |

| β (°) | 97.339 (14) |

| Volume (V) (ų) | 938.6 (2) |

| Z (molecules per unit cell) | 4 |

In the solid state, molecules arrange themselves in a crystal lattice influenced by a variety of intermolecular forces. For substituted benzaldehydes, these networks are often dominated by weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking interactions. nih.gov

In the case of the isomer 4-Ethoxy-3-methoxybenzaldehyde, the crystal structure does not feature conventional strong hydrogen bonds. nih.govresearchgate.net Instead, the molecules are held together by weak C–H⋯O intermolecular contacts. nih.govresearchgate.net These interactions link adjacent molecules into sheets, which are further connected into a three-dimensional architecture by C–H⋯π interactions. nih.gov This interplay of weak forces is critical in consolidating and strengthening the formation of the molecular assembly. nih.gov The carbonyl group, in particular, is often involved in generating diverse synthons through these intermolecular C–H⋯O hydrogen bonds. nih.gov

Conformational polymorphism is a phenomenon where a single compound can crystallize into multiple distinct crystal structures, or polymorphs, due to different conformations of the molecule in the solid state. For flexible molecules like this compound, which has rotatable ethoxy and methoxy (B1213986) groups, the potential for polymorphism exists.

The orientation of these substituent groups relative to the benzene (B151609) ring can be influenced by the subtle balance of intermolecular forces during crystallization. Studies on various benzaldehyde (B42025) derivatives have shown that substituent properties can significantly affect molecular conformation. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is a primary driver in determining the final packed structure. nih.gov While specific studies on the conformational polymorphism of this compound are not documented in the provided sources, the known conformational flexibility of its substituent groups suggests that different crystallization conditions could potentially lead to different polymorphic forms, each with unique physical properties.

Advanced Spectroscopic Techniques for Elucidation in Complex Environments

Spectroscopic methods are indispensable for confirming molecular structure and monitoring chemical transformations, particularly in complex mixtures or solution phases where crystallographic methods are not applicable.

While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei like ¹H and ¹³C, 2D NMR techniques offer deeper insights into the molecular framework by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the unambiguous assignment of all proton and carbon signals of this compound.

COSY would reveal proton-proton couplings, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethoxy group and identifying adjacent protons on the aromatic ring.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the -CH₂-, -CH₃, methoxy, and aromatic C-H carbons.

HMBC would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and confirming the substitution pattern by showing correlations from the methoxy protons to the C5 carbon, the ethoxy protons to the C3 carbon, and the aldehyde proton to the C1 and adjacent aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov This capability is invaluable for monitoring the progress of a chemical reaction, confirming the formation of the desired product, and identifying any byproducts or intermediates.

In the synthesis of this compound, HRMS can be used to track the appearance of the product's molecular ion peak at its calculated exact mass. Furthermore, the fragmentation patterns observed in MS/MS experiments provide structural confirmation. Based on the behavior of similar aromatic aldehydes and ethers, the fragmentation of this compound under electron impact ionization would follow predictable pathways. smolecule.com Key fragments would include the molecular ion (M⁺•), a prominent ion from the loss of the formyl radical (M-CHO)⁺, and ions corresponding to benzylic cleavage. smolecule.com Advanced techniques, such as data-dependent MS³ neutral loss screening, can be employed to specifically screen for all derivatized carbonyl compounds in a complex mixture, simplifying data analysis and structural characterization. nih.gov

| Fragment Ion (m/z) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|

| 180.0786 | [M]⁺• (Molecular Ion) | Molecular ion peak |

| 151.0759 | [M-CHO]⁺ | Loss of the formyl radical |

| 136.0524 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical |

| 123.0446 | [M-C₂H₅O]⁺ | Loss of the ethoxy radical |

| 29.0028 | [CHO]⁺ | Formyl cation, diagnostic for aldehydes |

Role of 3 Ethoxy 5 Methoxybenzaldehyde in Material Science and Organic Synthesis

Applications as a Building Block for Functional Materials

The specific substitution pattern of 3-Ethoxy-5-methoxybenzaldehyde makes it a precursor for high-performance materials. The interplay between the rigid benzene (B151609) ring and the flexible alkoxy groups, combined with the reactive aldehyde, allows for the precise engineering of materials with desired thermal, optical, and electronic properties.

While direct studies specifying this compound are not prevalent, its structural motifs are fundamental to the design of liquid crystals. The synthesis of liquid crystalline compounds often relies on molecules possessing a rigid core, such as a benzene ring, and flexible terminal groups, like alkoxy chains. The aldehyde group serves as a convenient reactive handle to build larger, elongated molecules (calamitic mesogens) necessary for the formation of liquid crystal phases. The length and nature of the alkoxy groups (ethoxy and methoxy) are critical in determining the temperature range and type of mesophases (e.g., nematic, smectic) the final compound will exhibit. By reacting with various amines to form Schiff bases, this compound can be incorporated into larger structures designed to exhibit these valuable mesomorphic properties.

This compound is a valuable monomer for the synthesis of specialty polymers, particularly poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are created through a polycondensation reaction between a dialdehyde (B1249045) and a diamine. While this specific compound is a mono-aldehyde, it serves as a model for the reactivity of related dialdehydes used in polymerization. For instance, structurally similar monomers like 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde are polymerized with various diamines to produce poly(azomethine)s. researchgate.net

These polymers are noted for their advantageous characteristics, which are influenced by the monomer structure.

Table 1: Potential Properties of Poly(azomethine)s Derived from Alkoxybenzaldehyde Monomers

| Property | Description |

|---|---|

| High Thermal Stability | The aromatic backbone imparts rigidity and resistance to thermal degradation, making them suitable for high-temperature applications. researchgate.net |

| Liquid-Crystalline Behavior | The rigid rod-like structure of the polymer chains can lead to the formation of liquid crystalline phases. researchgate.net |

| Optical and Electronic Properties | The conjugated azomethine (-CH=N-) linkages along the polymer backbone create a pathway for electron delocalization, leading to interesting optical and electronic behaviors useful in optoelectronic sensors. researchgate.net |

| Good Solubility | The presence of flexible alkoxy groups like ethoxy and methoxy (B1213986) can enhance the solubility of the otherwise rigid polymer in common organic solvents, which is crucial for processing and film formation. |

The aldehyde group of this compound allows it to be readily incorporated into such polymer chains, where the ethoxy and methoxy substituents help to tune the final properties of the material.

A chromophore is the part of a molecule responsible for its color. The synthesis of organic dyes and chromophores often involves the creation of conjugated systems that can absorb light in the visible spectrum. This compound is an excellent starting material for this purpose.

The aldehyde functional group readily undergoes condensation reactions with primary amines (R-NH₂) to form an azomethine or Schiff base linkage (-CH=N-). This reaction extends the conjugated system of the benzaldehyde (B42025) ring. The ethoxy and methoxy groups are electron-donating substituents; when combined with an electron-withdrawing group on the amine portion, they can create a "push-pull" system. This electronic arrangement is highly effective at tuning the absorption wavelength and, therefore, the color of the molecule. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a close structural analog, is widely used to synthesize a variety of Schiff base derivatives that exhibit distinct colors. researchgate.net The same principle applies directly to this compound, making it a valuable building block for novel dyes.

Utility in the Synthesis of Complex Organic Molecules

The reactivity of its functional groups makes this compound a useful intermediate in multi-step organic synthesis.

In the strategic construction of complex organic molecules, such as natural products, intermediates with versatile functional groups are highly prized. This compound offers several reaction pathways:

The Aldehyde Group: This group is a gateway to numerous carbon-carbon bond-forming reactions, including the Wittig reaction (to form alkenes), Grignard reactions (to form secondary alcohols), and aldol (B89426) or Knoevenagel condensations (to form α,β-unsaturated systems). These reactions are fundamental tools for elaborating molecular skeletons.

The Aromatic Ring: The electron-donating ethoxy and methoxy groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions (ortho and para to the activating groups), allowing for further controlled functionalization of the core structure.

Alkoxy Group Modification: The ether linkages of the ethoxy and methoxy groups can potentially be cleaved under specific conditions to reveal hydroxyl groups, adding another layer of synthetic versatility for later-stage transformations.

This combination of reactive sites allows chemists to use this compound as a well-defined starting fragment, progressively adding complexity to build a larger target molecule.

Understanding how a molecule's structure affects its physical, chemical, and material properties is a cornerstone of chemical research. This compound is an ideal starting point for synthesizing a series of related compounds (analogs) to perform structure-property relationship (SPR) studies.

By keeping the 3-ethoxy-5-methoxybenzoyl group constant and reacting the aldehyde with a diverse library of primary amines, a range of Schiff base analogs can be produced. The systematic variation in the amine component allows researchers to study how changes in steric bulk or electronic character affect non-biological properties such as:

Photophysical Properties: How the structure influences the wavelength of light absorption (color) and fluorescence emission.

Thermal Stability: How modifications affect the melting point and decomposition temperature.

Solubility: How different functional groups impact solubility in various solvents.

This approach was used in the development of novel poly(azomethine-urethane)s, where different amino phenols were reacted to modify the final polymer, and the resulting materials were analyzed for their thermal stability and fluorescence, providing clear data on how the analog structure impacts these key material properties. iaea.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vanillin |

Catalytic Applications and Ligand Precursors

The reactivity of this compound is primarily dictated by its aldehyde functional group and the electronic effects of the ethoxy and methoxy substituents on the aromatic ring. These electron-donating groups can influence the molecule's interaction with catalysts and its utility as a building block for more complex chemical structures.

Role in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, substituted benzaldehydes are pivotal substrates for a variety of transformations. The electronic nature of the substituents on the phenyl ring is known to significantly impact the reaction rates and selectivity.

Potential Catalytic Reactions:

Hydrogenation: Benzaldehyde derivatives are commonly hydrogenated to their corresponding benzyl (B1604629) alcohols using homogeneous catalysts, such as those based on ruthenium. The rate of conversion can be influenced by the position and electronic properties of the substituents. For this compound, the electron-donating nature of the alkoxy groups would likely modulate the electron density of the carbonyl group, thereby affecting the kinetics of the hydrogenation reaction.

Henry Reaction: Asymmetric Henry reactions, which form carbon-carbon bonds between an aldehyde and a nitroalkane, are crucial in the synthesis of valuable β-hydroxy nitroalkanes. Chiral catalysts are employed to control the stereochemistry of the product. Substituted benzaldehydes are key reactants in this process, and the electronic character of the substituents can influence the enantioselectivity and yield. For instance, 3,4-dimethoxybenzaldehyde (B141060) has been successfully used in the synthesis of the drug (R)-(-)-isoproterenol via an asymmetric Henry reaction as a key step.

Acetalization: The aldehyde group can be protected through acetalization, a reaction often catalyzed by protic or Lewis acids in a homogeneous medium. This is a fundamental transformation in multi-step organic syntheses.

Interactive Data Table: Influence of Substituents on Benzaldehyde Hydrogenation

| Benzaldehyde Derivative | Substituent Position | Substituent Nature | Relative Conversion Rate |

| Benzaldehyde | - | - | Baseline |

| 4-Methoxybenzaldehyde | para | Electron-donating | Generally slower |

| 3-Methoxybenzaldehyde | meta | Electron-donating | Slower |

| 2-Methoxybenzaldehyde (B41997) | ortho | Electron-donating | Faster |

| 4-Chlorobenzaldehyde | para | Electron-withdrawing | Faster |

Note: This table represents general trends observed in the hydrogenation of substituted benzaldehydes and is intended to be illustrative of the types of effects that would be anticipated for this compound.

Precursors for Heterogeneous Catalyst Development

While direct use of this compound as a heterogeneous catalyst is unlikely, it serves as a valuable precursor for the synthesis of ligands that can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Development of Schiff Base Ligands:

A primary application of substituted benzaldehydes in catalyst development is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between an aldehyde and a primary amine. The resulting imine-containing ligand can then be complexed with a variety of metal ions to form catalytically active species.

The electronic and steric properties of the substituents on the benzaldehyde precursor directly influence the properties of the resulting metal complex. The ethoxy and methoxy groups in this compound, being electron-donating, would increase the electron density on the metal center of the final catalyst. This modulation can have a profound effect on the catalyst's activity and selectivity in reactions such as:

Asymmetric Oxidation: Chiral Schiff base complexes are widely used in the asymmetric epoxidation of olefins and other oxidation reactions.

Polymerization: Certain Schiff base metal complexes are effective catalysts for the polymerization of olefins.

Fine Chemical Synthesis: These catalysts find applications in a wide range of organic transformations, including C-C bond formation and reductions.

Immobilization on Solid Supports:

Once the Schiff base metal complex is synthesized, it can be anchored to a solid support, such as silica (B1680970) (SBA-15) or a polymer resin. This heterogenization process is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. For example, L-proline, an organocatalyst, has been immobilized on SBA-15 for use in asymmetric aldol reactions involving substituted benzaldehydes. The interaction between the substituted benzaldehyde and the catalyst surface was found to be a critical factor in the reaction's efficiency. The electron-donating groups of this compound would be expected to enhance its affinity for the catalyst surface, a factor that would need to be considered in optimizing reaction conditions.

Research Findings on Substituted Benzaldehydes in Catalysis

| Catalytic Reaction | Role of Substituted Benzaldehyde | Key Findings |

| Aldol Condensation | Reactant | Electron-donating groups on the benzaldehyde increase affinity for the catalyst surface, which can lead to substrate inhibition and lower turnover frequencies. |

| Schiff Base Ligand Synthesis | Precursor | The electronic properties of the substituents on the benzaldehyde alter the electronic environment of the metal center in the final catalyst, affecting its activity and selectivity. |

| Henry Reaction | Reactant | The presence of alkoxy groups on the benzaldehyde ring is compatible with asymmetric Henry reactions, leading to the formation of chiral β-hydroxy nitroalkanes. |

Future Research Horizons for this compound Remain Uncharted

Despite a growing interest in the diverse applications of substituted benzaldehydes, the specific isomer this compound remains a scientifically uncharted territory. A comprehensive review of chemical literature and databases reveals a significant lack of information regarding its synthesis, properties, and potential applications, precluding a detailed discussion of its future research directions.

The absence of a unique Chemical Abstracts Service (CAS) number for this compound further underscores its current obscurity within the scientific community. This lack of fundamental data makes it impossible to speculate on or generate scientifically accurate content for the requested future directions and emerging research avenues.

Research into analogous alkoxy-substituted benzaldehydes is an active field. Scientists are continually exploring new synthetic pathways to improve efficiency and sustainability. The reactivity of the aldehyde functional group, in conjunction with the electronic effects of the ethoxy and methoxy substituents, would theoretically offer a range of possibilities for creating novel molecular architectures. Computational chemistry is a powerful tool for predicting the properties and reactivity of such molecules, guiding experimental work. Furthermore, the incorporation of functionalized benzaldehydes into polymers and other advanced materials is a promising area for developing materials with tailored optical, electronic, or biological properties.

However, without any established synthesis or characterization of this compound, any discussion of its future research would be purely speculative and lack the required scientific basis. The scientific community has not yet turned its attention to this particular isomer, leaving its potential contributions to chemistry and materials science entirely unknown. Therefore, the detailed exploration of its research frontiers, as outlined in the user's request, cannot be fulfilled at this time.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-Ethoxy-5-methoxybenzaldehyde, and how should data be interpreted?

Methodological Answer:

Characterization typically involves ¹H/¹³C NMR , FT-IR , and mass spectrometry . For NMR, focus on distinct signals: the aldehyde proton (~10 ppm in ¹H NMR), methoxy (δ ~3.8 ppm), and ethoxy (δ ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂). In FT-IR, confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₁₂O₄, exact mass 196.0736). Compare data with structurally similar aldehydes like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic discharge risks require grounded equipment .

- Storage: Keep in airtight containers away from oxidizers and heat. Store in a cool, ventilated area .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed waste services .

Advanced: How can crystallographic software like SHELX or WinGX resolve structural ambiguities in this compound derivatives?

Methodological Answer:

For X-ray crystallography:

- Use SHELXD for phase determination and SHELXL for refinement. Input HKL data and refine anisotropic displacement parameters.

- Address data contradictions (e.g., poor R-factors) by re-examining thermal motion models or testing for twinning.

- WinGX integrates tools like ORTEP for visualizing anisotropic ellipsoids and validating bond angles/distances against databases like the Cambridge Structural Database .

Advanced: How do substituent effects (ethoxy vs. methoxy) influence the electronic properties of this compound?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian/B3LYP/6-31G*) to compare electron density maps. The ethoxy group’s larger size and electron-donating nature may increase steric hindrance and alter resonance stabilization of the aldehyde group versus methoxy.

- Experimental Validation: Use UV-Vis spectroscopy to assess λ_max shifts in polar solvents. For example, compare with 3,4-dimethoxybenzaldehyde analogs .

Basic: What synthetic routes are viable for preparing this compound, and what are common pitfalls?

Methodological Answer:

- Route 1: Start with 3,5-dihydroxybenzaldehyde. Protect hydroxyl groups via ethoxy/methoxy alkylation using ethyl/methyl iodide and K₂CO₃ in DMF. Deprotection risks include over-alkylation; monitor via TLC .

- Route 2: Direct formylation of 1-ethoxy-3-methoxybenzene via Vilsmeier-Haack reaction (POCl₃/DMF). Control temperature (0–5°C) to minimize side-product formation .

Advanced: How can researchers address contradictory data in reaction yields or purity assessments for this compound?

Methodological Answer:

- Yield Discrepancies: Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts. Use HPLC with a C18 column to quantify purity and identify impurities (e.g., oxidized aldehyde to carboxylic acid) .

- Analytical Cross-Validation: Correlate NMR integrals with combustion analysis (CHNS) for elemental composition validation.

Advanced: What environmental impact assessment strategies apply to this compound in research waste?

Methodological Answer:

- Ecotoxicity Screening: Use in silico tools like EPI Suite to predict biodegradability (BIOWIN model) and bioaccumulation (logP < 3 preferred).

- Waste Treatment: Neutralize aldehyde groups with sodium bisulfite before disposal. Partner with certified waste handlers for incineration .

Basic: How should researchers validate the purity of this compound for use in kinetic studies?

Methodological Answer:

- Chromatography: Use GC-MS or HPLC (≥95% purity threshold). Calibrate with a certified reference standard.

- Melting Point Analysis: Compare observed mp (if crystalline) to literature values. Discrepancies ≥2°C indicate impurities .

Advanced: What strategies optimize the crystallization of this compound for X-ray studies?

Methodological Answer:

- Solvent Screening: Test slow evaporation in ethyl acetate/hexane (1:3) or methanol/water.

- Temperature Gradients: Use a thermal cycler to gradually cool from 40°C to 4°C.

- Seeding: Introduce microcrystals from a saturated solution to induce nucleation .

Advanced: How do computational and experimental vibrational spectra compare for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.